methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is a complex organic compound with a molecular formula of C25H21ClN4O3S . This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a hydrazono linkage. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.
Thioacetylation: The benzimidazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Hydrazonation: The thioacetylated benzimidazole is further reacted with hydrazine hydrate to form the hydrazono intermediate.
Final Coupling: The hydrazono intermediate is coupled with methyl 4-formylbenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazono linkage can be reduced to form hydrazine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and hydrazono moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate: Similar structure but with a different substitution pattern on the benzyl group.
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate: Contains a methoxy group on the phenyl ring.
Uniqueness
Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research .
Properties
Molecular Formula |
C25H21ClN4O3S |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H21ClN4O3S/c1-33-24(32)18-12-10-17(11-13-18)14-27-29-23(31)16-34-25-28-21-8-4-5-9-22(21)30(25)15-19-6-2-3-7-20(19)26/h2-14H,15-16H2,1H3,(H,29,31)/b27-14+ |
InChI Key |
VTMZXNXYNQYHHD-MZJWZYIUSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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